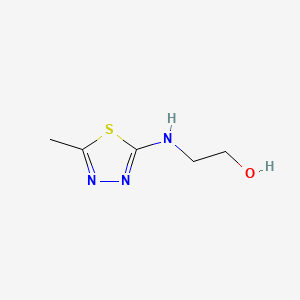

2-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)ethanol

Description

2-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)ethanol (CAS: 785722-25-0) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and an ethanolamine moiety at position 2. Its molecular formula is C₅H₉N₃OS, with a molecular weight of 159.21 g/mol (predicted). Key physical properties include a boiling point of 321.2±44.0°C, density of 1.383±0.06 g/cm³, and a pKa of 14.43±0.10 .

Properties

Molecular Formula |

C5H9N3OS |

|---|---|

Molecular Weight |

159.21 g/mol |

IUPAC Name |

2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]ethanol |

InChI |

InChI=1S/C5H9N3OS/c1-4-7-8-5(10-4)6-2-3-9/h9H,2-3H2,1H3,(H,6,8) |

InChI Key |

ZGZVIJWTAPFZFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(S1)NCCO |

Origin of Product |

United States |

Preparation Methods

General Synthesis via Amination of Thiadiazole Precursors

One common method includes treating a 5-methyl-1,3,4-thiadiazole-2-amine precursor with 2-chloroethanol or a similar amino alcohol derivative under reflux in an alcoholic solvent such as ethanol or methanol. This reaction facilitates the nucleophilic substitution of the chlorine atom by the amino group, resulting in the formation of the aminoethanol moiety attached to the thiadiazole ring.

- Reaction conditions: Reflux in ethanol, typically 4–6 hours.

- Solvent: Ethanol or methanol.

- Catalysts: Sometimes acid or base catalysts are used to optimize yield.

- Workup: Cooling, filtration, and recrystallization from ethanol.

This method yields the free base form of this compound, which can be converted to its hydrochloride salt if desired.

Cyclodehydration of Thiosemicarbazide with Aromatic Acids

Another approach involves the cyclodehydration of thiosemicarbazide with appropriate carboxylic acids or acid derivatives to form the 1,3,4-thiadiazole ring, followed by functionalization with aminoethanol.

- Step 1: Reaction of 5-methyl-substituted aromatic carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) at elevated temperatures (80–90 °C) under stirring.

- Step 2: Hydrolysis and basification to isolate the thiadiazole-2-amine intermediate.

- Step 3: Subsequent reaction with aminoethanol or its derivatives under reflux conditions to introduce the aminoethanol group.

This multi-step process is adapted from literature procedures for synthesizing 1,3,4-thiadiazole derivatives with various substitutions and has been reported to yield compounds with high purity confirmed by NMR, IR, and elemental analysis.

Representative Synthesis Data Table

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-Methyl-1,3,4-thiadiazole-2-amine + 2-chloroethanol, reflux in ethanol | Nucleophilic substitution to introduce aminoethanol | 70–85 | Reaction time: 4–6 hours; solvent: ethanol |

| 2 | Aromatic acid + thiosemicarbazide + POCl3, 80–90 °C | Cyclodehydration to form thiadiazole ring | 60–75 | Followed by hydrolysis and basification |

| 3 | Thiadiazole-2-amine + aminoethanol, reflux | Functionalization with aminoethanol group | 65–80 | Purification by recrystallization |

Research Findings and Characterization

- Spectroscopic Analysis: The synthesized this compound exhibits characteristic signals in ^1H-NMR and ^13C-NMR corresponding to the thiadiazole ring and aminoethanol side chain. IR spectra confirm the presence of NH and OH groups.

- Elemental Analysis: Confirms the molecular formula C5H9N3OS with calculated and found values closely matching.

- Purity: Recrystallization from ethanol typically yields pure compounds suitable for further biological testing.

Summary of Key Preparation Notes

- The use of phosphorus oxychloride (POCl3) is critical in the cyclodehydration step to form the thiadiazole ring.

- Refluxing in alcoholic solvents such as ethanol facilitates the substitution reaction introducing the aminoethanol moiety.

- The reaction conditions (temperature, time, solvent) are optimized to maximize yield and purity.

- The final product can be isolated as a free base or converted into hydrochloride salt for enhanced stability and solubility.

Chemical Reactions Analysis

Types of Reactions

2-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)ethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Activity

Research has indicated that derivatives of the 1,3,4-thiadiazole moiety, including 2-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)ethanol, exhibit significant anticonvulsant properties. For instance, studies have demonstrated that related compounds provide substantial protection against seizures in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) methods. In one study, a derivative showed an LD50 of 3,807.87 mg/kg while achieving 66.67% protection at a dose of 100 mg/kg in the MES method and 80% in the PTZ method .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. The 1,3,4-thiadiazole scaffold is known for its ability to inhibit tumor growth through various mechanisms. One study highlighted that certain derivatives demonstrated cytotoxicity against various cancer cell lines, indicating that modifications to the thiadiazole structure can enhance its anticancer activity .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of thiadiazole derivatives. Compounds similar to this compound have shown promise in reducing inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases .

Agricultural Applications

Fungicidal Activity

The compound has been investigated for its fungicidal properties. Thiadiazole derivatives have been shown to possess significant antifungal activity against various plant pathogens. This suggests that compounds like this compound could be developed into effective agricultural fungicides .

Herbicidal Activity

Additionally, there is emerging research on the herbicidal potential of thiadiazole compounds. Their ability to inhibit specific enzymes involved in plant growth presents opportunities for developing new herbicides that target unwanted vegetation while minimizing harm to crops .

Material Science Applications

Polymer Chemistry

In material science, thiadiazole derivatives are being explored for their use in polymer chemistry. The incorporation of this compound into polymer matrices could enhance the mechanical properties and thermal stability of materials. Research shows that functionalized polymers exhibit improved performance characteristics suitable for various industrial applications .

Data Tables

| Application Area | Activity Type | Study Reference | Key Findings |

|---|---|---|---|

| Medicinal Chemistry | Anticonvulsant | Aliyu et al., 2021 | LD50 = 3,807.87 mg/kg; 66.67% protection at 100 mg/kg |

| Anticancer | Sarafroz et al., 2019 | Significant cytotoxicity against cancer cell lines | |

| Anti-inflammatory | Frontiers in Chemistry | Reduces inflammation markers | |

| Agriculture | Fungicidal | Various studies | Effective against plant pathogens |

| Herbicidal | Emerging research | Targets growth enzymes in unwanted vegetation | |

| Material Science | Polymer Chemistry | Various studies | Enhances mechanical properties and thermal stability |

Case Studies

- Anticonvulsant Activity Study : A systematic investigation into various derivatives of thiadiazole revealed that modifications significantly impact their anticonvulsant efficacy. The study utilized both MES and PTZ models to evaluate protective effects against induced seizures.

- Anticancer Efficacy Assessment : A study focused on the cytotoxic effects of modified thiadiazoles on different cancer cell lines demonstrated promising results with several derivatives showing IC50 values below 10 µM.

- Agricultural Application Trials : Field trials assessing the fungicidal properties of thiadiazole compounds showed a marked reduction in fungal infections on crops treated with these compounds compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanolamine-Substituted Thiadiazoles

1-(5-Amino-1,3,4-thiadiazol-2-yl)ethanol

- Structure: Features an amino group at position 5 and ethanol at position 2.

- Properties: Melting point 217–219°C, synthesized via alkylation of 5-amino-1,3,4-thiadiazole with bromoethanol in propan-2-ol .

1-(4-Chlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanol

- Structure: Contains a thioether linkage to a 4-chlorophenyl group and ethanol.

- Synthesis: Derived from 5-methyl-1,3,4-thiadiazole-2-thiol and 2-bromo-1-(4-chlorophenyl)ethanone, followed by NaBH₄ reduction .

- Comparison : The bulky 4-chlorophenyl group increases lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility relative to the target compound.

Amino-Substituted Thiadiazoles

2-Amino-5-ethyl-1,3,4-thiadiazole

- Structure: Ethyl group at position 5 and amino at position 2.

- Applications : Used as a precursor for agrochemicals and pharmaceuticals due to its reactivity .

- Comparison: The lack of an ethanolamine side chain limits hydrogen-bonding interactions, reducing solubility in polar solvents compared to the target compound.

5-{[(Thiophen-2-yl)methyl]amino}-1,3,4-thiadiazole-2-thiol

Acetamide and Sulfonamide Derivatives

2-(4-Ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

- Structure: Acetamide linked to a 4-ethylphenoxy group.

- Properties : Higher molecular weight (278.33 g/mol ) due to the aromatic substituent .

- Comparison: The phenoxy group enhances hydrophobic interactions, making it more suitable for targeting lipid-rich environments compared to the hydrophilic ethanolamine moiety.

4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (AL34)

Triazole and Pyrazole Hybrids

5-((5-(Amino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thiol

- Structure : Hybrid of thiadiazole and triazole rings.

- Synthesis : Alkylation of triazole-thiols with bromoalkanes .

2-Amino-5-(3,5-dimethyl-1H-pyrazolyl)-1,3,4-thiadiazole

- Structure : Pyrazole-substituted thiadiazole.

- Synthesis: Condensation of 2-amino-5-hydrazino-thiadiazole with acetylacetone .

Biological Activity

The compound 2-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)ethanol is a derivative of 5-methyl-1,3,4-thiadiazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, as well as its potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 158.22 g/mol. The compound features a thiadiazole ring that contributes to its biological activity through various mechanisms.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial efficacy of thiadiazole derivatives. For instance:

- Antibacterial Activity : Compounds containing the 1,3,4-thiadiazole moiety have shown significant activity against various bacterial strains. A study indicated that certain derivatives exhibited zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk .

- Antifungal Activity : The same derivatives also displayed moderate antifungal activity against Candida albicans and strong effects against Aspergillus niger and other fungi .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of thiadiazole derivatives:

- Cytotoxicity Studies : In vitro assays using breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines revealed that certain thiadiazole derivatives had IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU). Specifically, some compounds demonstrated IC50 values of 8.35 µg/mL against MCF-7 cells .

- Mechanism of Action : The anticancer activity is believed to stem from the ability of these compounds to inhibit key cellular pathways involved in tumor growth. For example, molecular docking studies suggested that certain derivatives could inhibit STAT3 transcriptional activity and CDK9 kinase activity, both critical in cancer cell proliferation .

Study 1: Synthesis and Evaluation

A study synthesized various 1,3,4-thiadiazole derivatives and evaluated their biological activities. Among them, compound 2g exhibited potent anti-proliferative effects on MCF-7 cells with an IC50 value of 2.44 µM after a 48-hour incubation period . This compound's structural modifications were crucial for enhancing its biological efficacy.

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of a series of thiadiazole derivatives. The findings indicated that specific substitutions on the thiadiazole ring significantly influenced antibacterial potency against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 62.5 μg/mL in some cases .

Data Tables

| Compound | Antimicrobial Activity (Zone of Inhibition in mm) | Anticancer Activity (IC50 in µg/mL) |

|---|---|---|

| Compound A | E. coli: 18 mm S. typhi: 17 mm | MCF-7: 8.35 |

| Compound B | A. niger: Moderate C. albicans: Low | HepG2: 8.81 |

| Compound C | S. aureus: MIC = 62.5 μg/mL | MCF-7: 2.44 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.